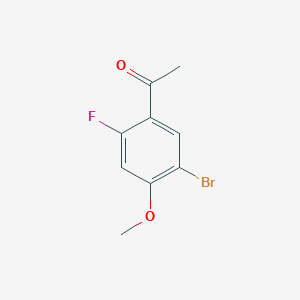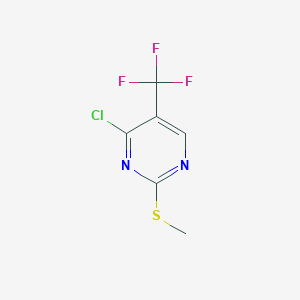
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
概要
説明
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H5ClN2S and a molecular weight of 160.62 g/mol . It is used as a building block in medicinal chemistry synthesis . This compound has been utilized in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-methylsulfanylpyrimidine . The SMILES representation is CSC1=NC=CC (Cl)=N1 . The InChI Key is DFOHHQRGDOQMKG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It is not miscible or difficult to mix in water . It has a melting point of approximately -2°C, a boiling point of 118°C to 120°C (9mmHg), and a flash point greater than 110°C (230°F) . The refractive index is 1.600 . It has a density of 1.38 .科学的研究の応用
Building Block in Medicinal Chemistry Synthesis
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is used as a building block in medicinal chemistry synthesis . This means it serves as a starting material or an intermediate in the synthesis of a variety of complex organic molecules. Its unique structure and reactivity make it a valuable tool in the development of new drugs and therapies.
Synthesis of Marine Alkaloid Variolin B1
This compound is used in the total synthesis of the marine alkaloid variolin B1 . Variolin B1 is a natural product isolated from marine sponges that has shown potent anti-cancer activity. The ability to synthesize variolin B1 in the lab using 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine could potentially lead to new cancer treatments.
Synthesis of 2-Hydroxy-4-pyrimidinecarboxylic Acid
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is also used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid . This compound is a pyrimidine derivative, a class of organic compounds that are important in the field of medicinal chemistry due to their wide range of biological activities.
Synthesis of 2,4-Disubstituted Pyrimidines
This compound is used in the synthesis of 2,4-disubstituted pyrimidines . These are a novel class of KDR kinase inhibitors. Kinase inhibitors are important in the treatment of cancer as they can block certain proteins that contribute to the growth of cancer cells.
作用機序
Target of Action
It is used as a building block in medicinal chemistry synthesis .
Mode of Action
It is used in the synthesis of various compounds, suggesting that it may interact with multiple targets .
Biochemical Pathways
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors
Result of Action
Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine. For instance, it is moisture sensitive and should be stored away from oxidizing agents, bases, water/moisture, heat, and light . These factors could potentially affect the compound’s stability and efficacy.
Safety and Hazards
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is moisture sensitive . It should be stored away from oxidizing agents, bases, water/moisture, heat, and light . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas and kept refrigerated . It has a UN Number of UN1760 .
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJNAFRAQDVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729296 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine | |
CAS RN |
919116-36-2 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)
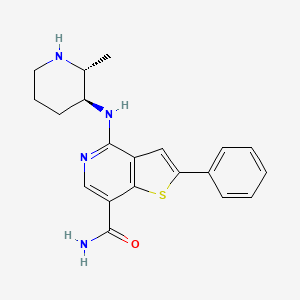
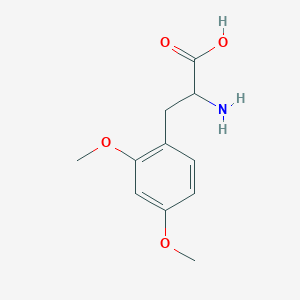


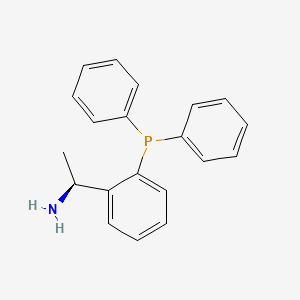
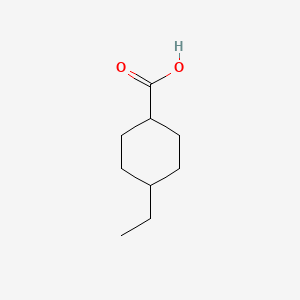
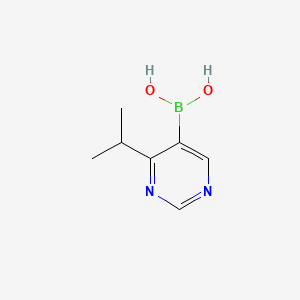
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)
